Rasagiline mesylate
概要
説明
Rasagiline mesylate is a selective and irreversible inhibitor of monoamine oxidase type B. It is primarily used in the treatment of Parkinson’s disease. This compound helps increase the levels of dopamine in the brain, thereby alleviating the symptoms associated with Parkinson’s disease .
作用機序
Target of Action
Rasagiline mesylate primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .
Mode of Action
This compound is an irreversible inhibitor of MAO-B . The precise mechanisms of action of rasagiline are unknown. One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum .
Biochemical Pathways
This compound affects the biochemical pathway involving the metabolic degradation of catecholamines and serotonin . By inhibiting MAO-B, rasagiline prevents the breakdown of these neurotransmitters, thereby increasing their availability. This leads to an increase in dopamine activity in the brain, which is beneficial in managing the symptoms of Parkinson’s disease .
Pharmacokinetics
This compound is rapidly absorbed by the gastrointestinal tract and readily crosses the blood-brain barrier . It has a mean steady-state half-life of 3 hours . There is no correlation of pharmacokinetics with its pharmacological effect due to its irreversible inhibition of mao-b . Rasagiline undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) .
Result of Action
The molecular and cellular effects of rasagiline’s action primarily involve the increase in dopamine activity in the brain . This results in improved mobility, balance, and coordination in patients with Parkinson’s disease . Rasagiline also exhibits neuroprotective and anti-apoptotic activity against several neurotoxins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as dietary conditions. For instance, a study found that the bioequivalence of rasagiline tablets was established in both fasting and postprandial conditions
生化学分析
Biochemical Properties
Rasagiline mesylate is a potent, highly selective, and irreversible second-generation monoamine oxidase B (MAO-B) inhibitor . It has neuroprotective activity . Its major metabolite is 1®-aminoindan .
Cellular Effects
Rasagiline is used to treat symptoms of Parkinson’s disease. It can help improve symptoms such as shakiness, stiffness, and difficulty moving . It can also help reduce the amount of “off” time (periods of slow movement or stiffness) . Rasagiline acts as an inhibitor of the enzyme monoamine oxidase (MAO) and hence is a monoamine oxidase inhibitor (MAOI) .
Molecular Mechanism
Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . MAO, a flavin-containing enzyme, regulates the metabolic degradation of catecholamines and serotonin in the CNS and peripheral tissues .
Temporal Effects in Laboratory Settings
In a pharmacokinetic study, subjects received a single oral dose of 1 mg of rasagiline tablets. Blood samples were obtained up to 10 hours post-intake . The 90% confidence interval (CI) of the geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was within the acceptable range (0.80–1.25) for bioequivalence .
Dosage Effects in Animal Models
In rats, after chronic oral administration, rasagiline is five times more potent than selegiline . The optimal therapeutic dosage is 0.5–1 mg administered orally once daily .
Metabolic Pathways
Rasagiline undergoes almost complete biotransformation in the liver prior to excretion . In vitro experiments indicate that both routes of rasagiline metabolism are dependent on the cytochrome P450 (CYP) system, with CYP 1A2 being the major isoenzyme involved in rasagiline metabolism .
Transport and Distribution
Rasagiline is rapidly absorbed following oral administration . The absolute bioavailability of rasagiline is about 36% . Volume of distribution is 87 L . Plasma protein binding ranges from 88-94% with mean extent of binding of 61-63% to human albumin over the concentration range of 1-100 ng/ml .
Subcellular Localization
Rasagiline is a small molecule that readily crosses the blood-brain barrier . This allows it to exert its effects directly in the brain where it is needed. Once in the brain, it acts on monoamine oxidase B (MAO-B), an enzyme located in the outer membrane of mitochondria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rasagiline mesylate involves several steps, starting from the main starting material, 1-aminoindan. The process includes the following steps:
N-Alkylation: 1-aminoindan is reacted with propargyl bromide in the presence of a base to form N-propargyl-1-aminoindan.
Mesylation: The resulting compound is then treated with methanesulfonic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to off-white powder, which is freely soluble in water and ethanol .
化学反応の分析
Types of Reactions: Rasagiline mesylate undergoes several types of chemical reactions, including:
Oxidation: Rasagiline can be oxidized to form various degradation products.
Reduction: The compound can undergo reduction under specific conditions.
Substitution: Rasagiline can participate in substitution reactions, particularly involving its propargyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
科学的研究の応用
Rasagiline mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving monoamine oxidase inhibitors.
Biology: Research on neuroprotection and neurodegenerative diseases often involves this compound.
Medicine: It is extensively studied for its therapeutic effects in Parkinson’s disease and potential disease-modifying properties.
Industry: The compound is used in the development of sustained-release formulations and other drug delivery systems
類似化合物との比較
Selegiline: Another monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Carbidopa/Levodopa: A combination therapy that increases dopamine levels in the brain.
Comparison:
Rasagiline vs. Selegiline: Both compounds inhibit monoamine oxidase type B, but rasagiline does not produce amphetamine-like metabolites, which can be advantageous in terms of side effects.
Rasagiline vs. Carbidopa/Levodopa: While both treatments aim to increase dopamine levels, rasagiline works by inhibiting the breakdown of dopamine, whereas carbidopa/levodopa provides a direct source of dopamine.
Rasagiline mesylate stands out due to its selective inhibition of monoamine oxidase type B and its neuroprotective properties, making it a valuable compound in the treatment of Parkinson’s disease and related research.
特性
IUPAC Name |
methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047848 | |
Record name | Rasagiline mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161735-79-1 | |
Record name | Rasagiline mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rasagiline mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RASAGILINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。